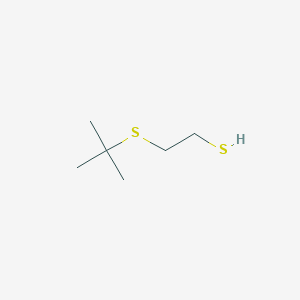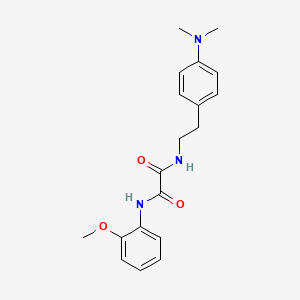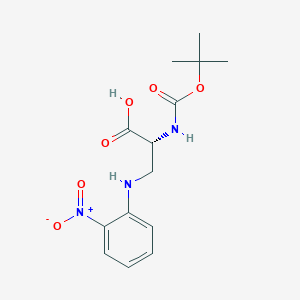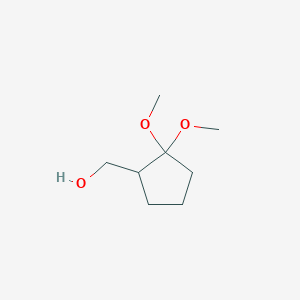
4,4-Dimethyl-3-thia-1-pentanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-3-thia-1-pentanethiol is a chemical compound with the molecular formula C6H14S2 . It has a molecular weight of 150.305 .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-3-thia-1-pentanethiol is represented by the SMILES notationCC(C)(C)SCCS . The InChI representation is InChI=1S/C6H14S2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethyl-3-thia-1-pentanethiol include a standard Gibbs free energy of formation (ΔfG°) of 64.99 kJ/mol, an enthalpy of formation at standard conditions (ΔfH°gas) of -95.57 kJ/mol, an enthalpy of fusion at standard conditions (ΔfusH°) of 12.05 kJ/mol, and an enthalpy of vaporization at standard conditions (ΔvapH°) of 41.21 kJ/mol . The compound has a log10 of water solubility (log10WS) of -2.40 and an octanol/water partition coefficient (logPoct/wat) of 2.448 . The critical pressure (Pc) is 3484.76 kPa, and the normal boiling point temperature (Tboil) is 465.09 K .Wissenschaftliche Forschungsanwendungen
Molecular Vibrations and Thermodynamic Properties
Research by Scott and Crowder (1967) explores the molecular vibrations, conformational analyses, and chemical thermodynamic properties of cyclohexanethiol and 2,4-dimethyl-3-thiapentane, offering a foundation for understanding the physical and chemical behaviors of similar organosulfur compounds. This study provides essential thermodynamic data that could be relevant to applications involving "4,4-Dimethyl-3-thia-1-pentanethiol" (Scott & Crowder, 1967).
Photodecarbonylation Processes
Research by Resendiz, Taing, and Garcia‐Garibay (2007) demonstrates the use of nanocrystals to overcome the filtering effect of highly absorbing trace impurities in the photodecarbonylation of 1,3-dithiophenyl propanone. This innovative approach, utilizing nanocrystalline suspensions for improved reaction efficiency, showcases potential applications in the synthesis and manipulation of organosulfur compounds for advanced materials and chemical synthesis (Resendiz et al., 2007).
Solvent Compatibility in Microfluidic Devices
Lee, Park, and Whitesides (2003) discuss the compatibility of poly(dimethylsiloxane) (PDMS) with organic solvents, which is crucial for microreactors in organic reactions. Understanding the interaction of PDMS with various solvents expands the potential for microfluidic devices in chemical synthesis, including reactions involving organosulfur compounds like "4,4-Dimethyl-3-thia-1-pentanethiol" (Lee et al., 2003).
Synthesis and Characterization of Complex Molecules
Kafouris, Themistou, and Patrickios (2006) explore the synthesis and characterization of star polymers and cross-linked star polymer model networks with cores based on an asymmetric, hydrolyzable dimethacrylate cross-linker. This research into creating novel polymer structures could inform the development of new materials using "4,4-Dimethyl-3-thia-1-pentanethiol" for specialized applications (Kafouris et al., 2006).
Eigenschaften
IUPAC Name |
2-tert-butylsulfanylethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOABOGBRQWNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2662096.png)
![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)



![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)


![1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2662111.png)
